3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol
Overview
Description
3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol is a halogenated heterocycle . It has an empirical formula of C10H11ClN2O and a molecular weight of 210.66 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOCCCc1nc2[nH]ccc2cc1Cl
. This indicates that the molecule contains a pyrrolopyridine ring attached to a propanol group. Physical and Chemical Properties Analysis
This compound is a solid . Its InChI key isLPKSWWIWQJWZCZ-UHFFFAOYSA-N
.
Scientific Research Applications
Pyrrolopyridine as a Scaffold for Drug Discovery
Pyrrolopyridines, such as 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol, are recognized for their significant presence in bioactive molecules targeted for the treatment of human diseases. The saturated pyrrolidine ring, which is a core part of the structure, allows for efficient exploration of pharmacophore space due to its sp^3 hybridization and the contribution to the stereochemistry of molecules. This structural feature enhances the three-dimensional (3D) coverage of molecules, a phenomenon known as “pseudorotation.” Studies highlight the versatility of the pyrrolidine scaffold in designing new compounds with varied biological profiles, focusing on the synthetic strategies and the influence of stereoisomers on drug candidates' binding modes to enantioselective proteins (Li Petri et al., 2021).
Synthesis and Applications of Pyridines and Quinolines
Research into propargylic alcohols as precursors for pyridines and quinolines has shown that these compounds, by extension potentially including this compound, offer a broad spectrum of biological activities. These activities make them critical structures in medicinal chemistry, finding roles in pharmaceuticals, antibiotics, dyes, and agrochemicals. The review by Mishra et al. covers the development of novel synthetic strategies for constructing these cyclic systems, emphasizing the versatility and potential of propargylic alcohol-derived heterocycles for further research and application in drug discovery (Mishra, Nair, & Baire, 2022).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, related to the core structure of this compound, has been identified as a versatile element in the design of kinase inhibitors. This scaffold binds to the hinge region of kinases, enabling the development of inhibitors with potential applications in cancer treatment and other diseases. The review by Wenglowsky details the patent literature and highlights the importance of such scaffolds in therapeutic agents, suggesting the potential for similar structures to act as lead compounds in the development of new therapeutic agents (Wenglowsky, 2013).
Safety and Hazards
Future Directions
While specific future directions are not mentioned in the search results, it is noted that 1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that this compound and its derivatives could be further explored for their potential in cancer therapy.
Mechanism of Action
Target of Action
The primary targets of the compound 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol are multiple receptor tyrosine kinases, including the colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These receptors play a crucial role in cell signaling and regulation .
Mode of Action
This compound acts by inhibiting its primary targets . It attaches to and blocks the CSF-1R, which is a receptor to which a protein called macrophage colony-stimulating factor (M-CSF) attaches . This blocking action prevents the activity of M-CSF .
Biochemical Pathways
The inhibition of CSF-1R by this compound affects the M-CSF pathway . M-CSF is produced in large amounts by certain types of tumors, where it stimulates immune cells called macrophages to accumulate in the joints and cause outgrowths . By blocking the activity of M-CSF, the compound helps prevent tumor growth .
Result of Action
The result of the action of this compound is the prevention of tumor growth and a delay in the onset of the symptoms of the disease . By blocking the activity of M-CSF, the compound prevents the accumulation of macrophages in the joints, thereby inhibiting the formation of outgrowths .
Properties
IUPAC Name |
3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-6-7-3-4-12-10(7)13-9(8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKSWWIWQJWZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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